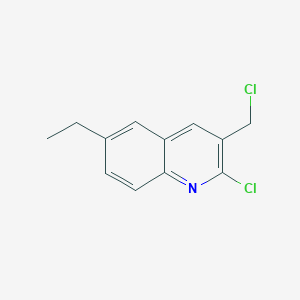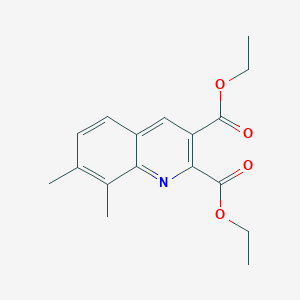![molecular formula C19H13Cl2NO4 B12628587 2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B12628587.png)
2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoic acid core substituted with dichloro and methoxynaphthyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process often includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to introduce amino groups.
Acylation: The amino groups are then acylated using 3-methoxynaphthalene-2-carbonyl chloride under controlled conditions to form the desired amide linkage.
Chlorination: The final step involves the chlorination of the aromatic ring to introduce the dichloro substituents.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
化学反应分析
Types of Reactions
2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to alcohols under suitable conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium amide (NaNH₂) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
科学研究应用
2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and molecular docking to understand its interaction with biological targets.
作用机制
The mechanism of action of 2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to its antibacterial or antifungal effects .
相似化合物的比较
Similar Compounds
2-(6-Methoxy-2-naphthyl)propionamide Derivatives: These compounds share a similar naphthyl group and exhibit comparable antibacterial and antifungal activities.
1,3,5-Triazine Derivatives: These compounds also possess antimicrobial properties and are used in similar applications.
Uniqueness
2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and methoxynaphthyl groups enhances its reactivity and potential efficacy in various applications.
属性
分子式 |
C19H13Cl2NO4 |
|---|---|
分子量 |
390.2 g/mol |
IUPAC 名称 |
2,4-dichloro-5-[(3-methoxynaphthalene-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C19H13Cl2NO4/c1-26-17-7-11-5-3-2-4-10(11)6-13(17)18(23)22-16-8-12(19(24)25)14(20)9-15(16)21/h2-9H,1H3,(H,22,23)(H,24,25) |
InChI 键 |
NCKWTCWCIXMRIT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C(=C3)C(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


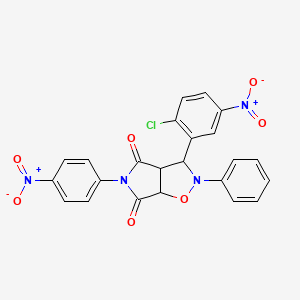
![7-[Methoxy(methyl)amino]-7-oxohepta-3,5-dien-1-yl acetate](/img/structure/B12628505.png)
![3-Methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12628522.png)
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B12628524.png)
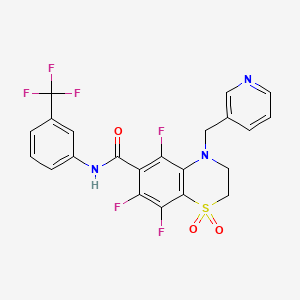
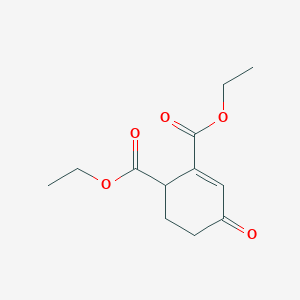
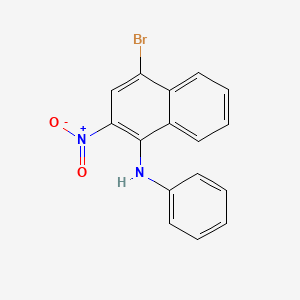
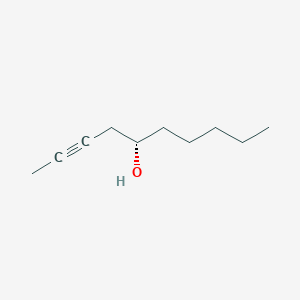
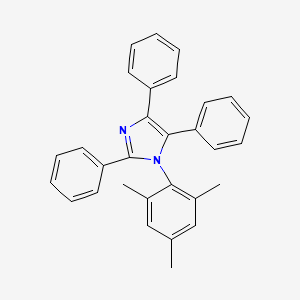
![Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate](/img/structure/B12628560.png)
![Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate](/img/structure/B12628570.png)
![Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12628572.png)
